4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid
Overview
Description
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid (4-SBIA) is a novel organic compound with a wide range of potential applications in the fields of medical and pharmaceutical research. It is a sulfur-containing compound and is a member of the imidazolidin-1-ylbenzoic acid family. 4-SBIA has been found to possess unique properties, such as the ability to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). This makes 4-SBIA a promising candidate for use in the development of new drugs and treatments for various medical conditions.
Scientific Research Applications
Biochemical Applications and DNA Binding
One significant area of application for derivatives of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is in the study of DNA interactions. Compounds such as Hoechst 33258, which shares structural similarities with this compound derivatives, are known for their strong binding affinity to the minor groove of double-stranded DNA. This property is leveraged in fluorescent DNA staining, crucial for cell biology research, chromosomal analysis, and flow cytometry. Such compounds are instrumental in investigating the molecular basis of DNA sequence recognition and binding, thus providing a foundation for rational drug design (Issar & Kakkar, 2013).
Pharmacological Research
The pharmacological exploration of this compound derivatives includes their potential as therapeutic agents. Benzimidazole derivatives, for instance, exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiparasitic to anticancer properties. The structural versatility of these compounds allows for the design of molecules with targeted pharmacological effects. Research into benzimidazole and its analogues underscores the importance of these heterocyclic compounds in developing new therapeutic agents with potential applications in treating various diseases (Rosales-Hernández et al., 2022; ArunlalV. et al., 2015).
Antioxidant Capacity and Biological Impact
Another interesting facet of research involves the antioxidant capacity of azole derivatives, including benzimidazole and thiazolidinone derivatives, which are structurally related to this compound. These compounds are studied for their ability to mitigate oxidative stress in biological systems, which is a critical factor in aging and various chronic diseases. The understanding of these mechanisms can lead to the development of new therapeutic strategies aimed at reducing oxidative damage and enhancing cellular defense mechanisms (Ilyasov et al., 2020).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs with an imidazole ring are involved in pathways related to the activities mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well absorbed and can be metabolized in the liver .
Action environment
The efficacy and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Imidazole rings are stable structures and can exist in different tautomeric forms, which might influence their interaction with the environment .
Biochemical Analysis
Biochemical Properties
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound exhibit cytotoxic activities against cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to participate in free radical reactions, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .
properties
IUPAC Name |
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCOQHIOPCCJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376988 | |
Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148720-11-0 | |
Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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